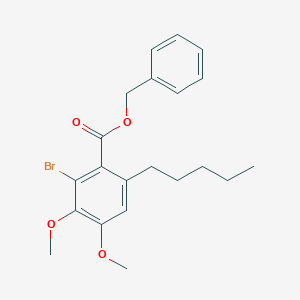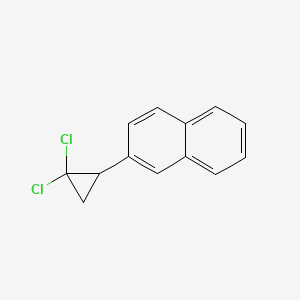
Benzyl 2-bromo-3,4-dimethoxy-6-pentylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-bromo-3,4-dimethoxy-6-pentylbenzoate is an organic compound that belongs to the class of substituted benzoates. This compound is characterized by the presence of a benzyl group, a bromine atom, two methoxy groups, and a pentyl chain attached to a benzoate core. Its unique structure makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-bromo-3,4-dimethoxy-6-pentylbenzoate typically involves multi-step organic reactions. One common method includes the bromination of 3,4-dimethoxybenzoic acid followed by esterification with benzyl alcohol. The reaction conditions often involve the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) for the bromination step. The esterification can be carried out using a dehydrating agent like thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 2-bromo-3,4-dimethoxy-6-pentylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products:
- Substitution reactions yield various substituted benzoates.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in alcohols.
Aplicaciones Científicas De Investigación
Benzyl 2-bromo-3,4-dimethoxy-6-pentylbenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding.
Industry: It serves as a precursor for the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 2-bromo-3,4-dimethoxy-6-pentylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. The pentyl chain contributes to the compound’s hydrophobic interactions, enhancing its affinity for lipid membranes and hydrophobic pockets within proteins.
Comparación Con Compuestos Similares
- Benzyl 2-bromo-3,4-dimethoxybenzoate
- Benzyl 2-bromo-3,4-dimethoxy-6-hexylbenzoate
- Benzyl 2-chloro-3,4-dimethoxy-6-pentylbenzoate
Uniqueness: Benzyl 2-bromo-3,4-dimethoxy-6-pentylbenzoate stands out due to the specific combination of its substituents. The presence of both bromine and methoxy groups provides unique reactivity patterns, making it a versatile compound for various chemical transformations. The pentyl chain also imparts distinct physicochemical properties, influencing its solubility and interaction with biological targets.
Propiedades
Número CAS |
63529-48-6 |
|---|---|
Fórmula molecular |
C21H25BrO4 |
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
benzyl 2-bromo-3,4-dimethoxy-6-pentylbenzoate |
InChI |
InChI=1S/C21H25BrO4/c1-4-5-7-12-16-13-17(24-2)20(25-3)19(22)18(16)21(23)26-14-15-10-8-6-9-11-15/h6,8-11,13H,4-5,7,12,14H2,1-3H3 |
Clave InChI |
KAXJSOCZJRDCLX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC(=C(C(=C1C(=O)OCC2=CC=CC=C2)Br)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B14515326.png)
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine](/img/structure/B14515342.png)


![2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]-](/img/structure/B14515353.png)
![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14515354.png)
![2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B14515366.png)


![1-(Methoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14515379.png)

![N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B14515396.png)
